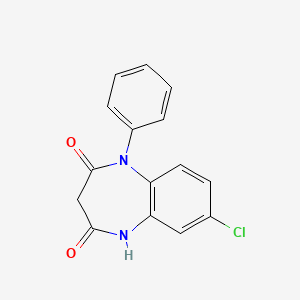

7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione

Description

7-Chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Key structural features include:

- Substituents: A chlorine atom at position 7, a phenyl group at position 1, and two ketone groups (diones) at positions 2 and 2.

- Core structure: Unlike the more common 1,4-benzodiazepines (e.g., diazepam), this compound belongs to the 1,5-benzodiazepine subclass, where nitrogen atoms are positioned at the 1 and 5 positions of the diazepine ring .

Properties

CAS No. |

22316-34-3 |

|---|---|

Molecular Formula |

C15H11ClN2O2 |

Molecular Weight |

286.71 g/mol |

IUPAC Name |

7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-13-12(8-10)17-14(19)9-15(20)18(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19) |

InChI Key |

ZKOXYPUFBCPMIR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(C=CC(=C2)Cl)N(C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization from N-(4-chloro-2-phenylamino-phenyl)-malonamic Acid

- Starting Materials: N-(4-chloro-2-phenylamino-phenyl)-malonamic acid and phosphorus pentachloride.

- Procedure: Phosphorus pentachloride is added to the malonamic acid derivative in toluene at 25-35°C, inducing cyclization to form the benzodiazepine-2,4-dione core.

- Post-reaction Workup: The mixture is diluted with toluene, filtered, washed with toluene and water, and dried to yield the target compound.

- Advantages: This method allows direct ring closure under mild conditions, avoiding harsh reagents and extensive purification steps.

- Reference: Patent WO2016193482A1 details this process emphasizing its commercial viability and cost-effectiveness for large-scale synthesis.

Base-Mediated Alkylation of 5-phenyl-7-chloro-1H-1,5-benzodiazepine-2,4-(3H,5H)-dione

- Starting Material: 5-phenyl-7-chloro-1H-1,5-benzodiazepine-2,4-(3H,5H)-dione.

- Reagents: Sodium hydride or potassium tert-butoxide as base; alkyl halides such as allyl bromide, β-methoxyethyl bromide, or other electrophiles.

- Procedure: The benzodiazepine is suspended in anhydrous tetrahydrofuran or methanol, deprotonated with the base, then reacted with the alkyl halide at room temperature for several hours.

- Outcome: This method produces various N-substituted derivatives of the benzodiazepine-2,4-dione, including 1-(β-methoxy-ethyl)- and 1-(methoxycarbonyl-allyl) derivatives.

- Yield and Purity: Typically high yields with melting points ranging from 129°C to 178°C depending on the substituent.

- Reference: US Patent US3684798A provides detailed examples of these alkylation reactions and conditions.

Ring Closure via Reaction of 2-chloroacetylamino-5-chloro-diphenyl Ketone with Hexamethylenetetramine

- Process: A ring-closure reaction employing 2-chloroacetylamino-5-chloro-diphenyl ketone and hexamethylenetetramine as key reagents.

- Purification: After reaction completion, vacuum concentration to dryness is followed by dissolution in a refining solvent, washing, layering, and salification with dilute acid.

- Isolation: The product is freed by alkaline treatment to yield 7-chloro-5-phenyl-benzodiazepine-2-one with HPLC purity >99%.

- Significance: This method provides a high-purity intermediate relevant for alprazolam synthesis, closely related to the target compound.

- Reference: CN103804310A patent describes this method emphasizing purity and process control.

Reduction and Condensation Routes Toward Clobazam Intermediates

- Sequence: Reduction of precursor compounds followed by reaction with malonic acid monoesters.

- Cyclization: The intermediates can be cyclized directly in the presence of bases such as potassium tert-butoxide or sodium hydride.

- Methylation: Final methylation steps employ methyl iodide or dimethyl sulfate in the presence of bases and solvents like toluene or tetrahydrofuran.

- Advantages: Improved process avoids repeated purification, reduces hazardous reagent use, and is scalable.

- Reference: WO2016193482A1 patent.

- Purity: HPLC analysis confirms purities exceeding 99% in optimized methods.

- Melting Points: Varied depending on substitution; e.g., 1-(β-methoxy-ethyl) derivative melts at 175-178°C.

- Reaction Yields: Alkylation reactions typically yield 75-90% of desired products.

- Spectroscopic Characterization: Confirmed by NMR, IR, and mass spectrometry in all referenced studies.

The preparation of this compound is well-established through multiple synthetic routes involving cyclization of malonamic acid derivatives, base-mediated alkylation of benzodiazepine cores, and ring closure of diphenyl ketone intermediates. Recent advances focus on improving process efficiency, purity, and scalability, essential for pharmaceutical manufacturing. The diversity of methods allows tailoring synthesis to specific derivative preparation and industrial feasibility.

Chemical Reactions Analysis

Methylation Reactions

Methylation at the N1 position is critical for converting intermediates into active derivatives like clobazam:

-

Reactants : 8-Chloro-1-phenyl-1,5-dihydro-benzo[b] diazepine-2,4-dione, methyl iodide/dimethyl sulfate.

-

Conditions : Base-mediated (e.g., KOtBu, NaH) in toluene or tetrahydrofuran at 25–35°C.

-

Outcome : Produces 7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4-dione (clobazam) with high regioselectivity .

Optimization :

-

Bases : Alkali metal carbonates or hydrides improve reaction efficiency.

-

Solvents : Hydrocarbons (toluene) or ethers (THF) prevent side reactions .

Propargylation

Introducing propargyl groups enhances structural diversity:

-

Reactants : 7-Chloro-1,5-benzodiazepine-2,4-dione, propargyl bromide.

-

Conditions : K2CO3 in DMF at reflux, catalyzed by tetra-n-butylammonium bromide.

-

Outcome : Forms 7-chloro-1,5-dipropargyl-1H-1,5-benzodiazepine-2,4-dione, isolated via column chromatography .

Salt Formation

Diluted acid (e.g., HNO3) is used for salt-forming reactions during purification:

-

Process : Post-cyclization, the crude product is treated with 3 M nitric acid to precipitate impurities.

-

Result : Off-white crystals with purity >99% after washing and drying .

Comparative Reaction Analysis

Mechanistic Insights

-

Cyclization : Involves nucleophilic attack by hexamethylenetetramine’s amine groups on the carbonyl carbon of 2-chloro acetylamino-5-chloro-benzophenone, followed by intramolecular ring closure .

-

Methylation : Proceeds via SN2 mechanism, where the base deprotonates the diazepine nitrogen, enabling methyl group transfer from the alkylating agent .

Stability and Degradation

Scientific Research Applications

7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione has several scientific research applications:

Chemistry: It is used as a reference compound in the study of benzodiazepine chemistry and for the synthesis of new derivatives.

Biology: It is studied for its interactions with biological systems, particularly its binding to GABA receptors.

Medicine: It is investigated for its potential therapeutic effects, including anxiolytic, anticonvulsant, and sedative properties.

Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Structural Analogs of 1,5-Benzodiazepines

Table 1: Key Structural and Pharmacological Differences

Key Observations:

Chlorine at position 7 is conserved across analogs, a feature linked to enhanced GABA receptor affinity .

Core Structure Differences :

- 1,5-Benzodiazepines (target, clobazam) exhibit distinct conformational flexibility compared to 1,4-benzodiazepines (e.g., methylclonazepam), influencing their pharmacokinetic profiles .

Pharmacological Activity: Clobazam’s 1-methyl group contributes to its anticonvulsant efficacy, while the target compound’s 1-phenyl substitution may reduce metabolic clearance but requires empirical validation . Norclobazam, a clobazam metabolite, lacks the 1-methyl group and shows reduced potency, highlighting the importance of substituent optimization .

Key Findings:

- The target compound’s synthesis via ring-contraction reactions () contrasts with clobazam’s straightforward alkylation, suggesting higher complexity in production .

- Stability differences arise from substituents: Clobazam’s 1-methyl group enhances metabolic stability compared to the target’s 1-phenyl group, which may increase lipophilicity and half-life .

Biological Activity

7-Chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione, also known as a derivative of benzodiazepines, has garnered attention for its biological activity, particularly in the modulation of GABA receptors. This compound is structurally related to clobazam, a widely used anticonvulsant medication. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C15H11ClN2O2

- Molecular Weight : 286.71 g/mol

- CAS Number : 22316-55-8

The primary mechanism of action for this compound involves the modulation of gamma-aminobutyric acid (GABA) receptors. Benzodiazepines typically enhance the effect of GABA at the GABA_A receptor, leading to increased neuronal inhibition and sedation.

GABA Receptor Modulation

Research indicates that this compound acts as a positive allosteric modulator of GABA_A receptors. The effective concentration (EC50) values vary depending on the receptor subunit configuration, typically ranging from 98 to 151 μM . This modulation is critical for its anxiolytic and anticonvulsant properties.

Anxiolytic and Anticonvulsant Effects

Benzodiazepines are primarily known for their anxiolytic and anticonvulsant effects. Studies have shown that compounds like clobazam exhibit significant efficacy in treating anxiety disorders and epilepsy. The derivative this compound is expected to share similar pharmacological profiles due to its structural similarities.

Case Studies

- Anxiety Disorders : In clinical settings, benzodiazepines have been used effectively for short-term management of anxiety. A study comparing benzodiazepines with antipsychotics found no significant differences in sedation outcomes but noted lower extrapyramidal symptoms with benzodiazepines .

- Epilepsy Treatment : Clobazam has been utilized as an adjunctive therapy in drug-resistant epilepsy. Its metabolites, including the one related to this compound, have shown promise in reducing seizure frequency .

Safety Profile and Side Effects

While benzodiazepines are effective, they are associated with several side effects including sedation, cognitive impairment, and dependence. The safety profile of this compound needs thorough investigation through clinical trials to assess its risk-benefit ratio compared to existing therapies.

Comparative Analysis Table

| Property | 7-Chloro-1-phenyl-5H-benzodiazepine | Clobazam |

|---|---|---|

| Molecular Weight | 286.71 g/mol | 284.71 g/mol |

| GABA_A EC50 | 98 - 151 μM | ~100 μM |

| Primary Use | Anxiolytic/Anticonvulsant | Anxiolytic/Anticonvulsant |

| Side Effects | Sedation, Dependence | Sedation, Cognitive Impairment |

Q & A

Basic: What are the key methodologies for synthesizing 7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with propargyl amines under acidic or basic conditions. For example, propargyl-substituted intermediates (e.g., 7-chloro-1,5-dipropargyl derivatives) are synthesized via nucleophilic substitution reactions, followed by thermal cyclization . Yield optimization requires precise control of reaction temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and stoichiometric ratios of reactants. Impurities such as unreacted starting materials or byproducts (e.g., dimerized intermediates) are minimized using column chromatography or recrystallization .

Advanced: How do structural modifications (e.g., substitution at the N1 or C5 positions) affect GABAA receptor binding affinity?

Answer:

Substitution patterns critically modulate interactions with the benzodiazepine-binding site of GABAA receptors. For instance:

- N1-phenyl groups enhance hydrophobic interactions with receptor pockets, increasing binding affinity .

- C5-chloro substituents improve electron-withdrawing effects, stabilizing the diazepine ring and enhancing receptor complex stability .

Experimental validation employs radioligand displacement assays (e.g., [³H]flunitrazepam) and electrophysiological techniques (e.g., concentration-clamp in frog sensory neurons) to quantify efficacy and partial/inverse agonist behavior .

Basic: What spectroscopic techniques are most reliable for characterizing crystallographic and electronic properties?

Answer:

- X-ray crystallography resolves bond lengths/angles (e.g., C=O bond: ~1.21 Å; Cl–C bond: ~1.73 Å) and confirms chair conformations of the diazepine ring .

- NMR spectroscopy (¹H/¹³C) identifies substituent effects:

- IR spectroscopy detects key functional groups (C=O stretch: ~1700 cm⁻¹; N–H bend: ~1550 cm⁻¹) .

Advanced: How can computational models resolve contradictions in experimental binding data?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding poses and free energy profiles (ΔG) at the GABAA receptor. For example:

- Contradiction : Discrepancies in IC50 values between in vitro (frog neurons) and in vivo (rodent models) assays.

- Resolution : Simulations account for membrane permeability and metabolic stability, which are not captured in cell-free systems . Hybrid QM/MM methods further refine electronic interactions between chlorine substituents and receptor residues (e.g., His102) .

Basic: What are the common degradation pathways under accelerated stability testing?

Answer:

Hydrolytic degradation predominates:

- Acidic conditions : Ring-opening at the lactam moiety forms anthranilic acid derivatives.

- Alkaline conditions : Cleavage of the diazepine ring generates chlorophenylurea intermediates .

Degradation products are monitored via HPLC-UV (λ = 254 nm) and LC-MS/MS (e.g., m/z 315 → 245 fragmentation) .

Advanced: What strategies mitigate racemization during asymmetric synthesis?

Answer:

- Chiral auxiliaries : (R)- or (S)-Prolinol derivatives induce enantioselectivity during cyclization (e.g., >90% ee) .

- Low-temperature reactions (−20°C to 0°C) reduce kinetic resolution of enantiomers.

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in biphasic systems .

Basic: How is purity validated for pharmacological studies?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve baseline separation (purity >99.5%).

- Elemental analysis : Confirms stoichiometric ratios (e.g., C: 62.1%; H: 4.3%; N: 8.9%) within ±0.3% deviation .

Advanced: What in silico tools predict metabolic liabilities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.